Site-Specific Fragmentation Patterns in Tandem Mass Spectrometry Versus Unlabeled Cellobiose
In free radical-induced dissociation, D-Cellobiose-1-13C yields a distinct set of cross-ring (X ions), glycosidic bond (Y-, Z-, B-related), and combinational ions that differ in mass by +1.003 Da relative to the unlabeled cellobiose (molecular weight: 342.30). This mass difference is exclusively associated with the reducing end glucose unit. In contrast, unlabeled cellobiose produces ions that cannot be resolved by end-origin, leading to ambiguous assignments [1].
| Evidence Dimension | Ion mass-to-charge ratio (m/z) differentiation |
|---|---|
| Target Compound Data | Fragment ions from the reducing end exhibit a +1.003 Da mass shift relative to unlabeled cellobiose |
| Comparator Or Baseline | Unlabeled D-Cellobiose (MW: 342.30) produces ions with no end-specific mass distinction |
| Quantified Difference | Systematic +1.003 Da shift for reducing-end ions, 0 Da shift for non-reducing end ions |
| Conditions | Free radical-induced dissociation with one-step collisional activation; ions analyzed via tandem mass spectrometry |
Why This Matters
This precise mass shift enables unambiguous assignment of fragment ion origins, which is critical for elucidating glycan dissociation mechanisms and differentiating stereochemical isomers.
- [1] Fabijanczuk, K. et al. Mechanistic Study into Free Radical-Activated Glycan Dissociations through Isotope-Labeled Cellobioses. 2023. View Source
